N-Acétylneuraminyl-(2-6)-galactose

Vue d'ensemble

Description

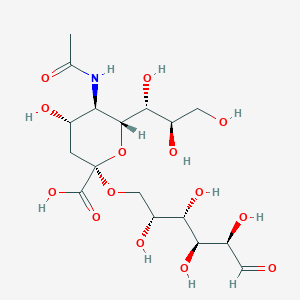

N-Acetylneuraminyl-(2-6)-galactose is a complex carbohydrate molecule that belongs to the family of sialylated oligosaccharides. It consists of a sialic acid residue (N-acetylneuraminic acid) linked to a galactose molecule through an alpha-2,6-glycosidic bond. This compound is significant in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.

Applications De Recherche Scientifique

N-Acetylneuraminyl-(2-6)-galactose has numerous applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: Plays a role in cell signaling, adhesion, and recognition processes.

Medicine: Investigated for its potential in therapeutic applications, such as antiviral and anticancer agents.

Industry: Utilized in the production of glycosylated biopharmaceuticals and diagnostic reagents

Mécanisme D'action

Target of Action

The primary target of N-Acetylneuraminyl-(2-6)-galactose is the enzyme α-N-Acetylneuraminyl-2,3-b-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase . This enzyme plays a crucial role in the biosynthesis of complex carbohydrates and glycoproteins .

Mode of Action

N-Acetylneuraminyl-(2-6)-galactose interacts with its target enzyme by acting as a substrate . The enzyme catalyzes the transfer of the sialyl group (N-acetyl-alpha-neuraminyl or NeuAc) from CMP-NeuAc to the GalNAc residue on the NeuAc-alpha-2,3-Gal-beta-1,3-GalNAc sequence of glycoproteins and glycolipids, forming an alpha-2,6-linkage . This results in the production of branched type disialyl structures .

Biochemical Pathways

The action of N-Acetylneuraminyl-(2-6)-galactose affects the glycosylation pathways . These pathways are involved in the post-translational modification of proteins and lipids, which is crucial for cellular functions such as cell-cell adhesion, immune response, and signal transduction .

Result of Action

The action of N-Acetylneuraminyl-(2-6)-galactose results in the formation of branched type disialyl structures . These structures are part of complex carbohydrates and glycoproteins, which play various roles in biological processes, including cell-cell interactions and immune responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminyl-(2-6)-galactose typically involves enzymatic or chemical methods. One common approach is the enzymatic transfer of the sialic acid residue to a galactose-containing acceptor using sialyltransferases. The reaction conditions often include the presence of a donor substrate, such as cytidine monophosphate-N-acetylneuraminic acid, and an acceptor substrate, such as galactose or a galactose-containing oligosaccharide .

Industrial Production Methods

Industrial production of N-Acetylneuraminyl-(2-6)-galactose can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetylneuraminyl-(2-6)-galactose undergoes various chemical reactions, including:

Oxidation: The sialic acid residue can be oxidized to form different derivatives.

Hydrolysis: The glycosidic bond between the sialic acid and galactose can be hydrolyzed by specific enzymes, such as neuraminidases.

Substitution: The hydroxyl groups on the galactose moiety can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and hydrogen peroxide.

Hydrolysis: Enzymatic hydrolysis is typically carried out using neuraminidases under mild conditions.

Substitution: Substitution reactions often involve reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of sialic acid.

Hydrolysis: Free sialic acid and galactose.

Substitution: Various substituted galactose derivatives.

Comparaison Avec Des Composés Similaires

N-Acetylneuraminyl-(2-6)-galactose is unique due to its specific glycosidic linkage and biological functions. Similar compounds include:

N-Acetylneuraminyl-(2-3)-galactose: Differing in the glycosidic linkage, which affects its biological activity and receptor interactions.

N-Acetylneuraminyl-(2-6)-glucosamine: Contains a different sugar moiety, leading to distinct biological roles.

N-Acetylneuraminyl-(2-6)-lactose: A disaccharide with different structural and functional properties

These comparisons highlight the unique structural features and biological significance of N-Acetylneuraminyl-(2-6)-galactose.

Activité Biologique

N-Acetylneuraminyl-(2-6)-galactose (Neu5Acα(2-6)Gal) is a sialylated carbohydrate that plays a significant role in various biological processes, particularly in cell signaling, immune response, and pathogen recognition. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Overview of N-Acetylneuraminyl-(2-6)-galactose

N-Acetylneuraminyl-(2-6)-galactose is a glycan composed of N-acetylneuraminic acid (sialic acid) linked to galactose through an α(2-6) linkage. This structural configuration is crucial for its interaction with various biological receptors, influencing cellular processes such as adhesion, migration, and immune modulation.

The mechanism of action of N-Acetylneuraminyl-(2-6)-galactose involves its binding to specific receptors on cell surfaces, including:

- Siglecs (Sialic Acid-binding Immunoglobulin-type Lectins) : These receptors mediate cell-cell interactions and immune responses. Neu5Acα(2-6)Gal can inhibit immune cell activation by engaging these receptors, leading to reduced inflammation and modulation of immune responses .

- Viral Receptors : Many viruses exploit sialic acid residues for attachment to host cells. For instance, influenza viruses preferentially bind to Neu5Acα(2-6)Gal for entry into respiratory epithelial cells .

Biological Activities

The biological activities attributed to N-Acetylneuraminyl-(2-6)-galactose include:

- Cell Adhesion and Migration : The compound enhances the adhesion of cells to the extracellular matrix and other cells, facilitating tissue repair and regeneration processes.

- Immune Modulation : By interacting with siglecs, Neu5Acα(2-6)Gal can downregulate pro-inflammatory cytokine production, thereby playing a protective role during inflammatory responses .

- Antiviral Activity : Its ability to bind viral proteins makes it a target for therapeutic interventions against viral infections .

Case Studies

- Influenza Virus Binding : A study demonstrated that the presence of Neu5Acα(2-6)Gal on epithelial cells significantly increased susceptibility to influenza infection. This highlights the importance of this glycan in viral pathogenesis and suggests potential therapeutic targets for antiviral strategies .

- Cancer Metastasis : Research indicates that sialylation patterns, including those involving Neu5Acα(2-6)Gal, are altered in cancer cells. This modification can enhance tumor cell adhesion to endothelial cells, promoting metastasis .

- Therapeutic Applications : Investigations into the use of sialylated glycans in drug delivery systems show promise in enhancing the efficacy and targeting of therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound | Linkage Type | Biological Activity |

|---|---|---|

| N-Acetylneuraminyl-(2-3)-galactose | α(2-3) | Involved in immune evasion and pathogen recognition |

| N-Acetylneuraminyl-(2-8)-galactose | α(2-8) | Plays a role in neuronal signaling |

| N-Acetylneuraminyl-(2-6)-glucose | α(2-6) | Different interaction profiles with receptors |

Propriétés

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUGNYYOIVQSD-XRLCZLRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956701 | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35259-23-5 | |

| Record name | N-Acetylneuraminyl-(2-6)-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stannylene activation method described in the paper for synthesizing α-Neu5Ac-(2→6)-Gal?

A1: The paper by [] describes a novel approach to forming the α-Neu5Ac-(2→6)-Gal linkage using stannylene activation of an unprotected D-galactopyranoside. This method offers several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.